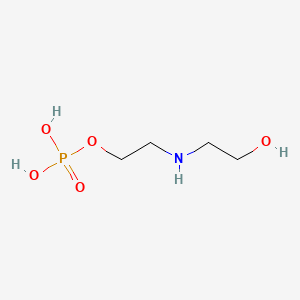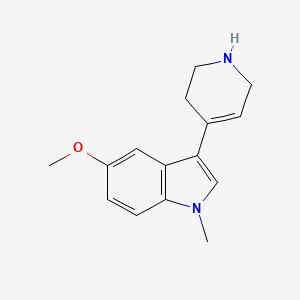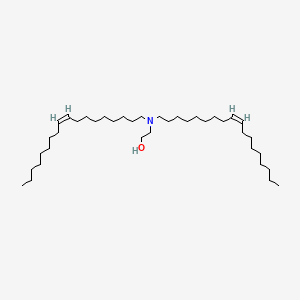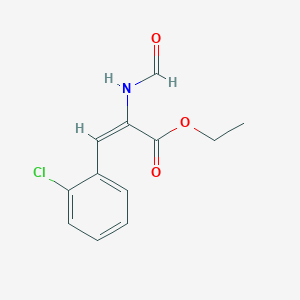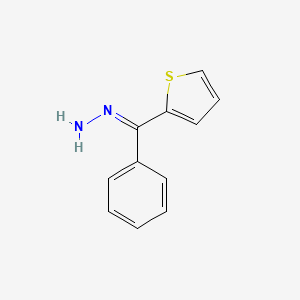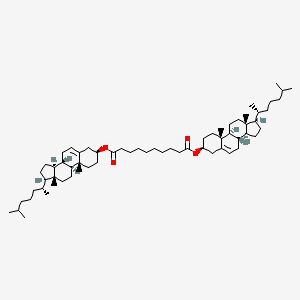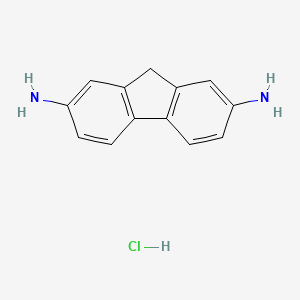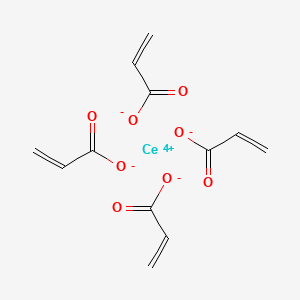
Cerium(4+) acrylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cerium(4+) acrylate is a coordination compound where cerium, a rare earth metal, is in its tetravalent state (Ce4+) Cerium belongs to the lanthanide series and is known for its high reactivity and strong oxidizing properties The acrylate ligand, derived from acrylic acid, forms a complex with cerium, resulting in a compound with unique chemical and physical properties
Preparation Methods
Synthetic Routes and Reaction Conditions: Cerium(4+) acrylate can be synthesized through several methods. One common approach involves the reaction of cerium(IV) salts, such as cerium(IV) ammonium nitrate, with acrylic acid. The reaction typically occurs in an aqueous medium under controlled pH conditions to ensure the stability of the cerium(4+) ion. The general reaction can be represented as follows: [ \text{Ce(IV) salt} + \text{Acrylic acid} \rightarrow \text{this compound} + \text{By-products} ]
Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using cerium(IV) oxide as a starting material. The oxide is dissolved in a suitable acid, such as nitric acid, to form cerium(IV) nitrate, which is then reacted with acrylic acid. The reaction conditions, including temperature, concentration, and pH, are optimized to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions: Cerium(4+) acrylate undergoes various chemical reactions, including:
Oxidation: Cerium(4+) is a strong oxidizing agent and can oxidize organic and inorganic substrates.
Reduction: The cerium(4+) ion can be reduced to cerium(3+) under appropriate conditions.
Substitution: The acrylate ligand can be substituted by other ligands in coordination chemistry.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and hydrazine are used.
Substitution: Ligand exchange reactions often involve other carboxylic acids or amines.
Major Products:
Oxidation: Oxidized organic compounds and cerium(3+) species.
Reduction: Cerium(3+) acrylate and reduced organic products.
Substitution: New cerium complexes with different ligands.
Scientific Research Applications
Cerium(4+) acrylate has a wide range of applications in scientific research:
Chemistry: Used as a catalyst in organic synthesis and polymerization reactions.
Biology: Investigated for its potential as an antioxidant and enzyme mimic.
Medicine: Explored for its therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of advanced materials, coatings, and nanocomposites.
Mechanism of Action
Cerium(4+) acrylate can be compared with other cerium compounds, such as cerium(IV) oxide and cerium(III) acrylate:
Cerium(IV) oxide: A widely studied compound with applications in catalysis and materials science. Unlike this compound, it is an inorganic oxide with different reactivity and applications.
Cerium(III) acrylate: Similar to this compound but with cerium in the trivalent state (Ce3+). It has different redox properties and reactivity.
Comparison with Similar Compounds
- Cerium(IV) oxide (CeO2)
- Cerium(III) oxide (Ce2O3)
- Cerium(IV) ammonium nitrate (CAN)
- Cerium(III) chloride (CeCl3)
Properties
CAS No. |
94232-55-0 |
|---|---|
Molecular Formula |
C12H12CeO8 |
Molecular Weight |
424.33 g/mol |
IUPAC Name |
cerium(4+);prop-2-enoate |
InChI |
InChI=1S/4C3H4O2.Ce/c4*1-2-3(4)5;/h4*2H,1H2,(H,4,5);/q;;;;+4/p-4 |
InChI Key |
PKFDXXILXGASLT-UHFFFAOYSA-J |
Canonical SMILES |
C=CC(=O)[O-].C=CC(=O)[O-].C=CC(=O)[O-].C=CC(=O)[O-].[Ce+4] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


